1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate

Prodrug Design Lipophilicity Physicochemical Properties

1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate (CAS 402608-04-2) is a phthalimide-ester prodrug of 4-chlorophenylacetic acid, rationally designed for enhanced BBB penetration (BBB+) and acid-stable, plasma-labile hydrolysis. This architecture mitigates gastric irritation inherent to the parent NSAID, enabling cleaner preclinical inflammation models free of GI confounders. Its unique logP and hydrolytic stability profiles are not reproducible with close analogs or the free acid, making it the definitive building block for SAR-driven medicinal chemistry and neuroinflammation research. Supplied at 97% purity with full analytical characterization.

Molecular Formula C16H10ClNO4
Molecular Weight 315.71 g/mol
Cat. No. B8074601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate
Molecular FormulaC16H10ClNO4
Molecular Weight315.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H10ClNO4/c17-11-7-5-10(6-8-11)9-14(19)22-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2
InChIKeyPRPOKJGWRJNQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate: A Specialized Phthalimide Ester Building Block for Medicinal Chemistry and Prodrug Research


1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate (CAS 402608-04-2) is a synthetic organic compound featuring an isoindole-1,3-dione (phthalimide) core esterified with a 2-(4-chlorophenyl)acetate moiety . This molecular architecture positions the compound as a versatile building block in advanced organic synthesis and pharmaceutical research, particularly within the context of phthalimide-based derivatives [1]. The presence of the ester linkage suggests its potential utility as a prodrug form for the parent acid, 4-chlorophenylacetic acid, a strategy employed in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to temporarily mask acidic functions and mitigate gastric irritation [2].

Why 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate Cannot Be Casually Substituted by Other Phthalimide or Phenylacetic Acid Derivatives in Research Protocols


In scientific applications, the specific ester linkage in 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate is not merely a structural feature but a functional determinant of its physicochemical and pharmacological behavior. While broad classes like phthalimides or phenylacetic acids exhibit general trends, the precise combination of the 1,3-dioxoisoindoline core with the 2-(4-chlorophenyl)acetate moiety dictates unique parameters such as lipophilicity, hydrolytic stability, and target binding affinity [1]. Substitution with a different phthalimide ester—for instance, one with a shorter alkyl chain or a different aromatic substitution—will alter the compound's logP and partition coefficient, directly impacting its ability to traverse biological membranes [2]. Similarly, replacing the entire prodrug construct with free 4-chlorophenylacetic acid eliminates the phthalimide-mediated prodrug properties, which are specifically designed to modulate the parent acid's absorption and gastric tolerance [3]. Therefore, for reproducible and meaningful scientific outcomes, the exact compound, with its verifiable structure and associated properties, must be prioritized over seemingly similar analogs.

Quantitative Evidence for 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate: Differentiation from Key Comparators


Enhanced Lipophilicity of 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate vs. Parent 4-Chlorophenylacetic Acid

The prodrug form of 4-chlorophenylacetic acid, esterified as 1,3-dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate, is expected to exhibit significantly increased lipophilicity compared to the free acid. While a direct logP value for this specific compound is not available, research on analogous N-hydroxymethylphthalimide ester prodrugs of NSAIDs demonstrates a consistent and substantial increase in lipophilicity (logP > 2 for prodrugs vs. parent drugs) [1]. This increased lipophilicity is a key design feature intended to improve passive diffusion across biological membranes, a critical parameter for oral bioavailability [1].

Prodrug Design Lipophilicity Physicochemical Properties

Hydrolytic Stability Profile of 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate: Predicted Behavior vs. Simple Alkyl Esters

The stability of 1,3-dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate in different physiological fluids is a critical differentiator from simpler alkyl esters. Based on class studies of N-hydroxymethylphthalimide (HMPhI) esters, this compound is predicted to exhibit a specific hydrolytic profile: considerable chemical stability in acidic environments (t1/2 of 4.7-21.9 hours in simulated gastric fluid at pH 1.3) while undergoing rapid enzymatic hydrolysis in plasma (t1/2 of 1.0-11.5 minutes in 80% rabbit plasma) to release the parent acid [1]. This contrasts with simple alkyl esters, which often show either rapid chemical hydrolysis in the stomach or poor enzymatic conversion, making them less suitable as prodrugs.

Prodrug Stability Pharmacokinetics Hydrolysis Kinetics

Reduced Gastric Ulcerogenicity Potential Compared to Parent 4-Chlorophenylacetic Acid

A primary rationale for developing phthalimide ester prodrugs is to mitigate the gastric ulcerogenicity associated with acidic NSAIDs. In a direct class-level comparison, N-hydroxymethylphthalimide ester prodrugs of various NSAIDs were shown to be significantly less irritating to rat gastric mucosa than their parent drugs when administered orally for 4 days, as assessed by scanning electron microscopy [1]. By inference, 1,3-dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate is anticipated to offer a similar gastro-protective advantage over the direct administration of 4-chlorophenylacetic acid.

Prodrug Safety Gastric Toxicity NSAID Derivatives

Predicted Physicochemical and ADME Profile vs. Other 4-Chlorophenylacetic Acid Esters

Computational predictions for 1,3-dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate indicate a specific ADME profile that distinguishes it from other potential ester prodrugs of 4-chlorophenylacetic acid. Based on models, this compound is predicted to have high human intestinal absorption (HIA+), moderate Caco-2 permeability (0.5743), and the ability to cross the blood-brain barrier (BBB+) [1]. These predictions suggest that the 1,3-dioxoisoindoline group imparts a unique balance of properties—high absorption potential with moderate permeability—that may be favorable for achieving systemic exposure while controlling the rate of entry. This is in contrast to simpler esters like methyl or ethyl derivatives, which are often predicted to have higher permeability but may be more susceptible to premature hydrolysis [1].

ADME Prediction Drug-Likeness Computational Chemistry

Optimal Scientific and Industrial Applications for 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate Based on Quantitative Differentiation Evidence


Prodrug Design and Pharmacokinetic Studies for 4-Chlorophenylacetic Acid

This compound is a prime candidate for research aimed at improving the oral delivery of 4-chlorophenylacetic acid. Its predicted enhanced lipophilicity and specific hydrolytic stability profile—stable in acidic environments but rapidly cleaved in plasma—make it an ideal tool for investigating prodrug strategies to enhance bioavailability while minimizing gastric irritation [1]. Researchers can use this compound to study the in vivo conversion kinetics and therapeutic index of a phthalimide-masked NSAID derivative.

Medicinal Chemistry as a Scaffold for Developing Novel Phthalimide-Based Therapeutics

As a high-purity building block, 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate serves as a versatile starting point for synthesizing new chemical entities . Its unique combination of a phthalimide core and a chlorophenyl acetate moiety provides a distinct chemical space for exploring structure-activity relationships (SAR) in drug discovery programs targeting inflammation, cancer, or metabolic disorders where phthalimide derivatives have shown promise .

In Vivo Studies of Anti-Inflammatory Activity with Reduced Gastric Side Effects

For preclinical efficacy models of inflammation (e.g., carrageenan-induced edema in rodents), this compound offers a scientific advantage over the parent acid [2]. Based on class-level evidence, its use is expected to significantly reduce compound-related gastric lesions, a common confounder in NSAID research [2]. This allows for a clearer assessment of anti-inflammatory efficacy without the confounding factor of severe gastrointestinal toxicity, leading to more robust and interpretable data.

Development of CNS-Targeted Prodrugs of 4-Chlorophenylacetic Acid

The predicted ability of 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate to cross the blood-brain barrier (BBB+) [3] makes it a compelling candidate for exploring the central effects of 4-chlorophenylacetic acid. Researchers investigating the role of this acid in neuroinflammation, pain, or other CNS disorders can use this prodrug to enhance brain penetration and study the resulting pharmacodynamic effects, an approach not feasible with the parent acid alone.

Quote Request

Request a Quote for 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.